D-Xylose

Description

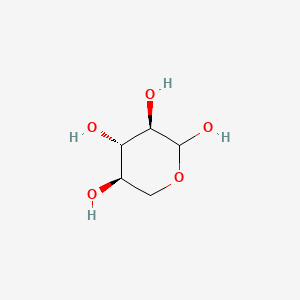

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Xylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

555.0 mg/mL | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10257-31-5, 50855-32-8, 58-86-6 | |

| Record name | Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: D-Xylose Metabolism in Prokaryotic Microorganisms

Topic: D-xylose metabolism in prokaryotic microorganisms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

This compound is the second most abundant sugar in the biosphere, comprising up to 25% of lignocellulosic biomass. For researchers and metabolic engineers, it represents a critical feedstock for the sustainable production of biofuels and value-added chemicals. However, the efficient utilization of xylose by prokaryotic hosts (e.g., Escherichia coli, Bacillus subtilis, Corynebacterium glutamicum) is often hindered by transport bottlenecks, redox cofactor imbalances, and carbon catabolite repression (CCR).

This guide dissects the molecular mechanisms of prokaryotic xylose metabolism, contrasting the native Isomerase Pathway with the Oxidoreductase and oxidative Weimberg/Dahms pathways.[1] It provides actionable protocols for enzymatic validation and strategies for overcoming metabolic flux limitations.

Transport Mechanisms: The First Bottleneck

Before metabolism can occur, xylose must traverse the inner membrane.[2] In prokaryotes, this is primarily mediated by two distinct systems.[1][3] Understanding the kinetics of these transporters is vital for strain engineering, as transport often exerts high flux control.

Major Facilitator Superfamily (MFS) Symporters

-

Representative Protein: XylE (e.g., in E. coli).

-

Mechanism: Proton symport (

gradient driven). -

Kinetics: Low affinity (

). -

Energetics: Energy-efficient (requires

, not ATP). -

Constraint: XylE is often inhibited by glucose, a phenomenon known as "inducer exclusion" in the context of CCR.

ATP-Binding Cassette (ABC) Transporters

-

Representative Proteins: XylFGH complex (E. coli).[3]

-

XylF: Periplasmic binding protein.

-

XylG: ATPase component.[4]

-

XylH: Membrane permease.

-

-

Mechanism: ATP hydrolysis drives conformational changes.

-

Kinetics: High affinity (

).[3] -

Energetics: High cost (ATP consumption).

-

Application: Essential for scavenging xylose at low concentrations but can impose a high energetic burden during industrial fermentation.

Catabolic Pathways: Mechanism & Stoichiometry

Once intracellular, xylose is processed via one of three primary routes.[1] The choice of pathway dictates the redox balance (NADH vs. NADPH) and carbon yield.

The Isomerase Pathway (Standard Prokaryotic Route)

This is the dominant pathway in bacteria like E. coli and B. subtilis. It feeds directly into the Pentose Phosphate Pathway (PPP).[1]

-

Step 1: Isomerization

-

Enzyme: Xylose Isomerase (XI) encoded by xylA.

-

Reaction: this compound

D-Xylulose. -

Cofactor: Requires divalent metal ions (

or -

Thermodynamics: The equilibrium often favors xylose; high flux requires rapid downstream consumption.

-

-

Step 2: Phosphorylation

-

Enzyme: Xylulokinase (XK) encoded by xylB.[5]

-

Reaction: D-Xylulose + ATP

D-Xylulose-5-Phosphate + ADP. -

Fate: Xylulose-5-P enters the non-oxidative PPP.

-

The Oxidoreductase Pathway (Fungal/Rare Bacterial)

Common in yeast (Scheffersomyces stipitis) but also found in some bacteria.[5] It is often engineered into prokaryotes to alter redox cofactor availability.

-

Step 1: this compound + NAD(P)H

Xylitol + NAD(P)+ (Xylose Reductase - XR). -

Step 2: Xylitol + NAD+

D-Xylulose + NADH (Xylitol Dehydrogenase - XDH). -

Critical Issue: The "Cofactor Imbalance." If XR prefers NADPH and XDH uses NAD+, a redox sink is created, leading to xylitol accumulation and stalled metabolism.

The Oxidative Pathways (Weimberg & Dahms)

These non-phosphorylative pathways (originally from Caulobacter crescentus) bypass the PPP, conserving carbon (no

-

Common Trunk:

-

Branch Point (2-Keto-3-deoxy-xylonate):

-

Weimberg Pathway: Uses XylX (Dehydratase) and XylA * (Semialdehyde dehydrogenase) to produce

-Ketoglutarate .[7] -

Dahms Pathway: Uses an Aldolase (e.g., YagE) to split the intermediate into Pyruvate and Glycolaldehyde .

-

> Note on Nomenclature: Be careful with the gene xylA. In E. coli, xylA is Xylose Isomerase.[9] In C. crescentus, xylA is

Visualization: Central Metabolic Pathways

Figure 1: Divergence of this compound metabolism. Blue: Isomerase (Standard). Red: Oxidoreductase. Green: Oxidative (Weimberg/Dahms).[1]

Genetic Regulation: The XylR Circuit[10]

In E. coli, regulation is achieved via XylR , a dual-function transcriptional regulator (AraC/XylS family).

-

Activation: In the presence of this compound, XylR binds xylose and undergoes a conformational change. This complex binds to the

(xylAB) and -

Repression: In the absence of xylose, XylR can repress its own expression.

-

Catabolite Repression: Glucose lowers cAMP levels.[3] Since the xyl promoters require the cAMP-CRP complex for full activation, glucose effectively shuts down xylose utilization even if xylose is present.

Visualization: XylR Regulation

Figure 2: The regulatory logic of the XylR activator and CRP-cAMP dependency in E. coli.[10][11]

Experimental Protocol: Coupled Enzyme Assay for Xylose Isomerase (XI)

To validate strain engineering, one must quantify the activity of the rate-limiting enzyme, Xylose Isomerase. Direct measurement of xylulose is difficult; therefore, a coupled assay using Sorbitol Dehydrogenase (SDH) is the gold standard for kinetic analysis.

Principle

-

Reaction 1 (XI): this compound

D-Xylulose.[5] -

Reaction 2 (SDH): D-Xylulose + NADH

Xylitol + -

Detection: The rate of NADH oxidation (decrease in Absorbance at 340 nm) is directly proportional to XI activity.

Reagents

-

Buffer: 100 mM Triethanolamine or Tris-HCl (pH 7.5).

-

Cofactors: 10 mM

or -

Substrate: 500 mM this compound stock (freshly prepared).

-

Coupling System: 0.2 mM NADH, 2 Units Sorbitol Dehydrogenase (SDH) (ensure SDH is in excess).

-

Sample: Cell-free extract (CFE) from E. coli or B. subtilis.

Step-by-Step Methodology

-

Preparation: Grow cells in minimal medium + 0.4% xylose to induce xylA. Harvest at mid-log phase (

). -

Lysis: Resuspend pellet in lysis buffer. Sonicate (30% amplitude, 10s on/off cycles). Centrifuge at 12,000 x g for 20 min at 4°C. Collect supernatant (CFE).

-

Blanking: In a quartz cuvette, add Buffer,

, NADH, and SDH. Auto-zero the spectrophotometer at 340 nm. -

Baseline: Add CFE. Monitor for 1 minute to ensure no background NADH oxidation.

-

Reaction Start: Add this compound (final conc. 10–50 mM). Mix by inversion.

-

Measurement: Record

for 5 minutes (linear range). -

Calculation:

Comparative Data: Pathway Characteristics

| Feature | Isomerase Pathway | Oxidoreductase Pathway | Weimberg Pathway |

| Primary Hosts | Bacteria (E. coli, Bacillus) | Fungi (Scheffersomyces), some Bacteria | Caulobacter, Pseudomonas |

| Enzymes | XI, XK | XR, XDH, XK | XylB, XylC, XylD, XylX, XylA* |

| Cofactors | Metal Ions ( | NADPH (XR), | |

| Carbon Yield | High (enters PPP) | High (enters PPP) | High (No |

| Redox Balance | Neutral | Often imbalanced (NADH accumulation) | Generates NADH |

| Key Bottleneck | XI Equilibrium / Transport | Cofactor specificity | Dehydratase stability (Fe-S clusters) |

References

-

Jeffries, T. W. (1983). Utilization of xylose by bacteria, yeasts, and fungi.[6][12] Advances in Biochemical Engineering/Biotechnology. Link

-

Stephens, C., et al. (2007). Genetic Analysis of a Novel Pathway for this compound Metabolism in Caulobacter crescentus. Journal of Bacteriology. Link

-

Desai, T. A., & Rao, C. V. (2010). Regulation of Arabinose and Xylose Metabolism in Escherichia coli. Applied and Environmental Microbiology. Link

-

Bañares, A. B., et al. (2020).[9] Comparison of Isomerase and Weimberg Pathway for

-PGA Production From Xylose by Engineered Bacillus subtilis. Frontiers in Bioengineering and Biotechnology. Link -

Scheler, C., et al. (2016). A microplate assay for this compound/D-glucose isomerase. MethodsX. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. New xylose transporters support the simultaneous consumption of glucose and xylose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring this compound oxidation in Saccharomyces cerevisiae through the Weimberg pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic Analysis of a Novel Pathway for this compound Metabolism in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Engineering Escherichia coli for glycolic acid production from this compound through the Dahms pathway and glyoxylate bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Engineering the xylose‐catabolizing Dahms pathway for production of poly(d‐lactate‐co‐glycolate) and poly(d‐lactate‐co‐glycolate‐co‐d‐2‐hydroxybutyrate) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: D-Xylose Catabolic Pathways in Eukaryotic Fungi

Executive Summary

This technical guide dissects the catabolism of D-xylose in eukaryotic fungi, a critical metabolic node for both industrial bioprocessing (2nd generation biofuels, platform chemicals) and pharmaceutical applications (antifungal target validation).

While hexose (glucose) metabolism is conserved and efficient, pentose (xylose) utilization varies significantly across fungal species. The inability of the model yeast Saccharomyces cerevisiae to naturally ferment xylose contrasts with native consumers like Scheffersomyces stipitis (formerly Pichia stipitis) and filamentous fungi like Aspergillus niger.

This guide details the two primary catabolic routes: the Oxidoreductase (XR-XDH) pathway and the Isomerase (XI) pathway.[1][2][3] It provides actionable protocols for enzymatic validation and addresses the "Redox Trap"—the fundamental stoichiometric bottleneck limiting industrial yields.

Mechanistic Foundations: The Two Pathways

Fungal xylose catabolism converges on the phosphorylation of D-xylulose to D-xylulose-5-phosphate (X5P), which then enters the non-oxidative Pentose Phosphate Pathway (PPP). However, the route to D-xylulose differs fundamentally between native fungal systems and engineered bacterial-like shunts.

The Oxidoreductase Pathway (XR-XDH)

Prevalence: Native to most xylose-fermenting yeasts (S. stipitis, Candida shehatae) and filamentous fungi (Aspergillus, Neurospora).

Mechanism:

-

Reduction: this compound is reduced to Xylitol by Xylose Reductase (XR) .[2][3]

-

Cofactor Preference: Generally NADPH-dependent (though S. stipitis XR has dual specificity).

-

-

Oxidation: Xylitol is oxidized to D-Xylulose by Xylitol Dehydrogenase (XDH) .[2][3]

-

Cofactor Preference: Strictly NAD+-dependent.

-

The "Redox Trap" (Causality): The disparity in cofactor usage creates a stoichiometric imbalance under anaerobic conditions.

-

XR consumes NADPH.[2]

-

XDH produces NADH.

-

Result: The cell accumulates NADH (which cannot be reoxidized efficiently without oxygen) and depletes NADPH (starving biosynthesis). To restore balance, the cell excretes xylitol, resulting in carbon loss and stalled fermentation.

The Isomerase Pathway (XI)

Prevalence: Rare in fungi (found in some anaerobic chytrids like Piromyces); common in bacteria. Widely engineered into S. cerevisiae.

Mechanism:

-

Isomerization: this compound is directly isomerized to D-Xylulose by Xylose Isomerase (XI) .[2][3]

-

Cofactor: Metal ion dependent (Mg2+ or Mn2+); no redox cofactors involved.

-

Operational Challenge: While "redox neutral," fungal expression of bacterial XI is often hampered by incorrect protein folding, pH mismatch (bacterial XIs prefer neutral pH; fungal cytoplasm is acidic), and unfavorable equilibrium constants that favor xylose over xylulose.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the parallel pathways and the critical entry into the Pentose Phosphate Pathway (PPP).

Figure 1: Dual catabolic routes for this compound.[2] The XR-XDH pathway (left) creates a redox intermediate (xylitol), while the XI pathway (right) is a direct conversion.[2][3]

Comparative Analysis: XR-XDH vs. XI

For researchers selecting a pathway for metabolic engineering or drug targeting, the choice depends on the host organism's physiology.

| Feature | XR-XDH Pathway | XI Pathway |

| Origin | Native Fungal (S. stipitis, Aspergillus) | Bacterial / Anaerobic Fungal |

| Enzymes | Xylose Reductase (XR), Xylitol Dehydrogenase (XDH) | Xylose Isomerase (XI) |

| Cofactors | NADPH (XR) and NAD+ (XDH) | Metal Ions (Mg2+, Mn2+) |

| Redox State | Imbalanced (Requires O2 or alternative electron acceptor) | Balanced (Anaerobic friendly) |

| By-product | High Xylitol secretion (carbon loss) | Low/Negligible Xylitol |

| Thermodynamics | Favorable (Irreversible steps) | Unfavorable (Equilibrium favors Xylose) |

| Industrial Use | High flux, but requires aeration control | Preferred for anaerobic ethanol production |

Experimental Protocols

Protocol: Spectrophotometric Assay of XR and XDH Activity

Objective: Quantify the specific activity of the oxidoreductase pathway enzymes to assess metabolic bottlenecks. Principle: Measure the rate of NAD(P)H oxidation (XR) or NAD+ reduction (XDH) at 340 nm.

Reagents:

-

Lysis Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM DTT, Protease Inhibitor Cocktail.

-

XR Assay Mix: 100 mM phosphate buffer (pH 7.0), 0.2 mM NADPH, 350 mM this compound.

-

XDH Assay Mix: 100 mM Tris-HCl (pH 8.8), 2 mM NAD+, 300 mM Xylitol, 5 mM MgCl2.

Workflow (Step-by-Step):

-

Cell Harvest: Centrifuge yeast culture (OD600 ~ 2.0) at 4,000 x g, 5 min, 4°C. Wash twice with ice-cold water.

-

Lysis: Resuspend pellet in Lysis Buffer. Disrupt using glass beads (FastPrep: 45s, 6.0 m/s) or sonication (30% amp, 10s on/off cycles).

-

Clarification: Centrifuge at 12,000 x g for 15 min at 4°C. Keep supernatant on ice.

-

Blanking: Set spectrophotometer to 340 nm, 30°C.

-

XR Blank: Assay Mix without this compound.

-

XDH Blank: Assay Mix without Xylitol.

-

-

Measurement:

-

Add 20-50 µL cell extract to cuvette containing Assay Mix (Total vol 1 mL).

-

Record

for 3-5 minutes (linear range).

-

-

Calculation:

Self-Validation Check:

-

Linearity:

of the slope must be > 0.98. -

Background: If Blank slope > 10% of Sample slope, repurify extract (dialysis) to remove endogenous substrates.

Visualization: Analytical Workflow

Figure 2: Workflow for enzymatic characterization of the XR-XDH pathway.

Industrial & Drug Development Implications

Metabolic Engineering Strategies

To overcome the limitations of the native pathways, advanced strain engineering employs:

-

Cofactor Engineering: Mutating XR to prefer NADH (rebalancing the redox loop) or XDH to prefer NADP+.

-

Transporter Engineering: Overexpressing heterologous transporters (e.g., Gxf1 from Candida intermedia or Xut1 from S. stipitis) to convert facilitated diffusion into active proton symport, preventing xylose efflux.

-

Glucose Derepression: Deleting MIG1/MIG2 repressors to allow simultaneous glucose-xylose consumption (co-fermentation).

Antifungal Drug Targets

While humans utilize the Pentose Phosphate Pathway, we lack the specific high-flux XR-XDH catabolic machinery found in fungi.

-

Rationale: Inhibition of XDH in pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) leads to xylitol toxicity and intracellular accumulation of polyols, disrupting osmotic balance and cell wall integrity.

References

-

Jeffries, T. W. (2006).[8] Engineering yeasts for xylose metabolism. Current Opinion in Biotechnology, 17(3), 320–326.[8] Link

-

Hahn-Hägerdal, B., et al. (2007). Towards industrial pentose-fermenting yeast strains. Applied Microbiology and Biotechnology, 74(5), 937–953. Link

-

Watanabe, S., et al. (2007). Ethanol production from xylose by recombinant Saccharomyces cerevisiae expressing protein-engineered NADH-preferring xylose reductase from Pichia stipitis. Microbiology, 153(9), 3044–3054. Link

-

Kuyper, M., et al. (2005). High-level functional expression of a fungal xylose isomerase: the key to efficient ethanolic fermentation of xylose by Saccharomyces cerevisiae? FEMS Yeast Research, 15(6), 937-953. Link

-

Megazyme. (2020).[5][9] this compound Assay Procedure (K-XYLOSE).[5] Megazyme Technical Booklets. Link

-

Sigma-Aldrich. (1994). Enzymatic Assay of L-Xylulose Reductase (EC 1.1.1.10). Link

Sources

- 1. Comparison of the xylose reductase-xylitol dehydrogenase and the xylose isomerase pathways for xylose fermentation by recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparing the xylose reductase/xylitol dehydrogenase and xylose isomerase pathways in arabinose and xylose fermenting Saccharomyces cerevisiae strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. Metabolic engineering of a xylose-isomerase-expressing Saccharomyces cerevisiae strain for rapid anaerobic xylose fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

role of xylose reductase and xylitol dehydrogenase in D-xylose metabolism

Title: The Redox Trap: Optimizing Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) for High-Flux D-Xylose Metabolism Content Type: Technical Whitepaper / Experimental Guide Author Persona: Senior Application Scientist, Metabolic Engineering Division

Executive Summary

In the race to valorize lignocellulosic biomass, this compound fermentation remains the defining bottleneck. While glucose conversion is trivial for Saccharomyces cerevisiae, xylose utilization requires the heterologous expression of the oxidoreductive pathway: Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) .[1]

The industrial failure mode is consistent: the "Redox Trap." XR preferentially consumes NADPH, while XDH generates NADH.[2] This uncoupling leads to a cytosolic accumulation of NADH (stalling glycolysis) and depletion of NADPH (stalling biosynthesis), resulting in massive xylitol excretion rather than ethanol production.

This guide dissects the molecular mechanisms of XR and XDH, details the specific protein engineering strategies (K270R, D38S) to resolve cofactor imbalance, and provides a self-validating protocol for kinetic characterization.

The XR-XDH Pathway Architecture

Unlike bacterial isomerase pathways (XI), the fungal XR-XDH pathway offers high flux but at a thermodynamic cost. Understanding the enzymology is the first step to optimization.

Xylose Reductase (XR)[1][2][3]

-

Source: Scheffersomyces stipitis (formerly Pichia stipitis).

-

EC Number: 1.1.1.307

-

Mechanism: XR belongs to the aldo-keto reductase (AKR) superfamily, utilizing a TIM-barrel motif. It catalyzes the reduction of this compound to xylitol.[3][4]

-

Kinetic Reality: Wild-type SsXR is dual-cofactor specific but displays a ~10-fold preference for NADPH over NADH (

for NADPH is ~4.9 µM). This high affinity drives the reaction forward but drains the cell's anabolic reducing power.

Xylitol Dehydrogenase (XDH)[1][2][3]

-

Source: Scheffersomyces stipitis or Gluconobacter oxydans.[4]

-

Mechanism: XDH is a medium-chain dehydrogenase/reductase (MDR), typically zinc-dependent. It oxidizes xylitol to D-xylulose.[5][3][4]

-

Kinetic Reality: Strictly NAD+-dependent. The accumulation of NADH (product) acts as a potent competitive inhibitor, effectively shutting down this step under anaerobic conditions.

Visualization: The Redox Trap

The following diagram illustrates the cofactor uncoupling that leads to xylitol excretion.

Figure 1: The physiological bottleneck. XR consumes NADPH while XDH generates NADH.[2] Under anaerobic conditions, NADH cannot be re-oxidized via respiration, leading to XDH inhibition and xylitol excretion.

Engineering Strategies: Breaking the Imbalance

To close the redox loop, we must match the cofactor specificities. There are two primary validated approaches.

Strategy A: Reversing XR Specificity (NADH-Preferring)

The goal is to force XR to use NADH, thereby recycling the NADH generated by XDH.

-

Target: S. stipitis XR (Xyl1).

-

Key Mutation: K270R (Lysine to Arginine at position 270).

-

Mechanism: The K270 residue is critical for binding the 2'-phosphate group of NADPH. Mutating it to Arginine (or Methionine, K270M) disrupts this interaction, increasing the

for NADPH and lowering the -

Outcome: The K270R mutant exhibits a near-balanced cofactor usage, significantly reducing xylitol yield and increasing ethanol titer [1].

Strategy B: Reversing XDH Specificity (NADP+-Preferring)

Alternatively, engineer XDH to accept NADP+, allowing it to regenerate the NADPH consumed by wild-type XR.

-

Target: G. oxydans or S. stipitis XDH.

-

Key Mutations: D38S / M39R (Aspartate to Serine; Methionine to Arginine).

-

Mechanism: Asp38 in the wild-type enzyme hydrogen bonds with the hydroxyls of the adenosine ribose (specific to NAD+).[6] The D38S/M39R double mutant creates a pocket favorable for the 2'-phosphate of NADP+ [2].

Comparison of Engineering Outcomes

| Feature | Wild-Type XR/XDH | Engineered XR (K270R) | Engineered XDH (NADP+) |

| XR Cofactor | NADPH >>> NADH | NADH > NADPH | NADPH |

| XDH Cofactor | NAD+ | NAD+ | NADP+ |

| Redox State | NADH Accumulation | Balanced (NADH recycle) | Balanced (NADPH recycle) |

| Xylitol Yield | High (>0.4 g/g) | Low (<0.1 g/g) | Low (<0.1 g/g) |

| Ethanol Yield | Low | High | High |

Protocol: Spectrophotometric Kinetic Characterization

As an application scientist, you cannot rely on literature values alone; strain background affects expression levels. This protocol characterizes the specific activity and cofactor preference of your engineered enzymes.

Objective: Determine the ratio of NADH vs. NADPH dependent activity for XR.

Reagents

-

Lysis Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM DTT, 1 mM PMSF (protease inhibitor).

-

Assay Buffer (XR): 50 mM Potassium Phosphate (pH 6.5). Note: XR activity is pH sensitive; pH 6.5 mimics cytosolic conditions better than pH 7.0.

-

Substrate: 2.0 M this compound stock.

-

Cofactors: 10 mM NADPH and 10 mM NADH (Freshly prepared, kept on ice, protected from light).

Workflow Diagram

Figure 2: Workflow for enzymatic characterization.[7] The desalting step is critical to remove endogenous sugars and cofactors that skew kinetic data.

Step-by-Step Procedure

-

Preparation: Harvest yeast cells (50 mL culture) at mid-exponential phase. Wash twice with ice-cold water.

-

Lysis: Resuspend in 500 µL Lysis Buffer. Lyse using glass beads (4°C, 10 cycles of 30s vortex/30s ice). Centrifuge at 12,000 x g for 15 min at 4°C. Collect Supernatant.

-

Desalting (Critical): Pass the supernatant through a PD-10 desalting column equilibrated with Assay Buffer. Why? To remove endogenous glucose/xylose and ATP/NAD(P)H that will interfere with the baseline.

-

The Assay (96-well plate or Cuvette):

-

Control (Blank): 180 µL Buffer + 10 µL Cell Extract + 10 µL Cofactor (NADH or NADPH). Monitor for 1 min to ensure no background oxidation.

-

Test: Add 10 µL this compound (Final conc 200 mM) to start the reaction.

-

-

Data Acquisition: Monitor Absorbance at 340 nm (

) for 3-5 minutes at 30°C. -

Calculation:

-

(Extinction coeff) = 6.22

- (Path length) = 1 cm (cuvette) or calibrated path length (plate).

-

Validation Metric: Calculate the Ratio:

. A ratio > 0.8 indicates successful K270R engineering.

-

(Extinction coeff) = 6.22

Industrial Application & Scale-Up

When moving from the bench to the bioreactor, the XR/XDH performance defines the fermentation strategy.

-

Aeration Control: Even with engineered enzymes, a "micro-aerobic" condition is often required. Limited oxygen allows respiration to burn off excess NADH without diverting significant carbon flux from ethanol.

-

Inhibitor Tolerance: Lignocellulosic hydrolysates contain furfural. XR often reduces furfural to furfuryl alcohol, consuming NADPH. An NADH-dependent XR (K270R) is advantageous here as it spares the NADPH pool for biosynthesis, improving cell viability in toxic hydrolysates [3].

References

-

Bengtsson, O., et al. (2009). "Xylose reductase from Pichia stipitis with altered coenzyme preference improves ethanolic xylose fermentation by recombinant Saccharomyces cerevisiae." Biotechnology for Biofuels.

-

Watanabe, S., et al. (2005). "Structure-based engineering of Gluconobacter oxydans xylitol dehydrogenase to switch cofactor specificity." Journal of Biological Chemistry.

-

Matsushika, A., et al. (2009). "Ethanol production from xylose in engineered Saccharomyces cerevisiae strains: current state and perspectives." Applied Microbiology and Biotechnology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Minimize the Xylitol Production in Saccharomyces cerevisiae by Balancing the Xylose Redox Metabolic Pathway [frontiersin.org]

- 3. Production of Xylitol from this compound by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-xylulose reductase - Wikipedia [en.wikipedia.org]

- 5. Decreased Xylitol Formation during Xylose Fermentation in Saccharomyces cerevisiae Due to Overexpression of Water-Forming NADH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-guided engineering of xylitol dehydrogenase cosubstrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: D-Xylose Function in Glycoprotein Synthesis and Carbohydrate Metabolism

Executive Summary

D-xylose is often reduced in introductory texts to a simple pentose sugar or a diagnostic agent for malabsorption. However, in the context of matrix biology and drug development, it is the structural gatekeeper of proteoglycan (PG) assembly. Its primary biological imperative is to initiate the glycosaminoglycan (GAG) attachment to core proteins, a critical step in Extracellular Matrix (ECM) homeostasis.

This guide dissects the dual role of this compound:

-

Anabolic: As the initiating substrate for the tetrasaccharide linker in chondroitin, dermatan, and heparan sulfate biosynthesis.

-

Catabolic: As a metabolic substrate with distinct pharmacokinetics used in clinical diagnostics.

The Biochemistry of this compound in Glycosylation

The defining function of this compound in human physiology is not energy production, but protein modification . It serves as the anchor for the "linkage region" of proteoglycans.

The Tetrasaccharide Linker

Proteoglycan synthesis does not occur on a template. It is driven by the sequential action of glycosyltransferases in the Golgi apparatus. The process begins when Xylosyltransferase (XYLT) transfers a xylose moiety from UDP-Xylose to a specific Serine residue on the core protein.[1]

The consensus sequence for this xylosylation is generally -Ser-Gly-X-Gly- (where X is any amino acid), though acidic residues nearby often enhance recognition.

The Canonical Sequence:

The "Molecular Switch": FAM20B

Recent advances have identified a critical regulatory step previously overlooked: Phosphorylation .

-

Enzyme: FAM20B (Family with sequence similarity 20, member B).[3][4]

-

Mechanism: FAM20B acts as a kinase, phosphorylating the C2-hydroxyl of the xylose residue after it is attached to the protein but before the linker is completed.

-

Function: This phosphorylation transiently increases the affinity for Galactosyltransferase II (GalT-II) , accelerating the addition of the subsequent galactose residues.[3][4] Once the linker is formed, the phosphate is removed by a phosphatase (likely PXYLP1) to allow GAG chain polymerization.

Isoforms: XYLT1 vs. XYLT2

Vertebrates possess two isoforms of xylosyltransferase. While they catalyze the same reaction, their physiological roles diverge significantly, making them distinct targets for therapeutic intervention.[5]

| Feature | Xylosyltransferase-I (XYLT1) | Xylosyltransferase-II (XYLT2) |

| Primary Tissue | Cartilage, Bone, Skeletal Tissue | Ubiquitous (Liver, Kidney, Spleen) |

| Kinetic Profile | Lower affinity ( | Higher affinity, Lower turnover |

| Pathology | Desbuquois Dysplasia (Skeletal defects) | Fibrosis, Spondylo-ocular Syndrome |

| Serum Marker | Low contribution to serum activity | Major contributor to serum activity |

| Drug Target | Osteoarthritis, Skeletal repair | Anti-fibrotic therapies (Liver/Kidney) |

Visualization: Proteoglycan Biosynthetic Pathway

The following diagram illustrates the sequential assembly of the linkage region within the ER/Golgi interface.

Caption: Sequential enzymatic steps in the initiation of proteoglycan synthesis, highlighting the regulatory phosphorylation by FAM20B.

Metabolic Pathways & Catabolism[6][7]

Unlike glucose, this compound is not a primary fuel source for humans. Its clinical utility in the This compound absorption test relies on the fact that it is poorly metabolized and largely excreted unchanged by the kidneys.

Absorption and Excretion[8]

-

Intestinal Absorption: Occurs in the proximal small intestine via passive diffusion and facilitated transport (likely GLUT transporters).

-

First Pass: The liver metabolizes a fraction (~15-30%) of the absorbed dose.

-

Renal Clearance: The remaining this compound is filtered by the glomeruli and excreted in urine.

-

Diagnostic Logic: If renal function is normal, low urinary this compound (<4g over 5 hours after a 25g dose) indicates a defect in the intestinal mucosa (e.g., Celiac disease) rather than pancreatic insufficiency.

The Pentose Phosphate Shunt (Minor Pathway)

In instances where this compound is metabolized (or in bacterial metabolism), it enters the Pentose Phosphate Pathway (PPP) via the following cascade:

-

Reduction: this compound

Xylitol (via Aldose Reductase/Xylose Reductase).[6] -

Oxidation: Xylitol

D-Xylulose (via Xylitol Dehydrogenase).[6][7] -

Phosphorylation: D-Xylulose

D-Xylulose-5-Phosphate (via Xylulokinase).[8][7] -

Entry: D-Xylulose-5-P enters the non-oxidative branch of the PPP.[9]

Caption: Metabolic fate of this compound in humans, distinguishing between the major excretion pathway and minor hepatic metabolism.

Experimental Methodologies

For researchers investigating fibrosis or skeletal dysplasia, quantifying XYLT activity is paramount.

Protocol A: Xylosyltransferase Activity Assay (Mass Spectrometry)

Standard radiometric assays using UDP-[14C]xylose are being replaced by LC-MS/MS for higher specificity and safety.

Principle: Measure the transfer of xylose to a synthetic acceptor peptide. Reagents:

-

Acceptor Peptide: Biotin-QEEEGSGGGQKK (derived from Bikunin).

-

Donor: UDP-Xylose (unlabeled).

-

Enzyme Source: Serum or cell lysate.

Workflow:

-

Incubation: Mix 50

L sample with 50 -

Reaction: Incubate at 37°C for 1 hour.

-

Termination: Stop reaction with 10% Formic Acid.

-

Purification: Capture biotinylated peptide using Streptavidin-coated magnetic beads. Wash x3 with PBS.

-

Elution: Elute with 50% Acetonitrile/0.1% Formic Acid.

-

Detection: Analyze via ESI-MS/MS. Monitor the mass shift corresponding to the addition of one xylose residue (+132 Da).

Protocol B: Metabolic Oligosaccharide Engineering (Click Chemistry)

To visualize nascent proteoglycan synthesis in live cells.

Reagents:

-

Probe: Peracetylated 4-azido-4-deoxy-xylose (Ac4-4Az-Xyl).

-

Detection: DBCO-Fluorophore (strain-promoted alkyne-azide cycloaddition).

Workflow:

-

Pulse: Treat cell culture with 50

M Ac4-4Az-Xyl for 24 hours. The cell machinery deacetylates the probe and converts it to UDP-4Az-Xyl. -

Incorporation: XYLT1/2 incorporates the azido-xylose into the core protein linkage region.

-

Wash: Remove excess media.

-

Click Reaction: Incubate live cells with 20

M DBCO-Cy5 for 1 hour at 37°C. -

Imaging: Fix cells and image via Confocal Microscopy. Fluorescent signal indicates sites of active GAG chain initiation.

Clinical & Therapeutic Implications

Xylosides as "Decoy" Acceptors

In fibrotic diseases (e.g., liver cirrhosis), excessive PG accumulation drives scar formation.

-

Strategy: Administer

-D-xylosides (xylose linked to a hydrophobic aglycone). -

Mechanism: These xylosides cross the cell membrane and enter the Golgi. They compete with endogenous core proteins for the GAG-synthesizing enzymes.

-

Result: The cell synthesizes free-floating GAG chains on the xyloside decoys, which are secreted and excreted, reducing the deposition of insoluble PGs in the ECM.

Diagnostic Interpretation[11]

-

Low Urinary Xylose: Suggests Celiac disease, Tropical Sprue, or Whipple's disease (mucosal damage).

-

Normal Urinary Xylose with Steatorrhea: Suggests Pancreatic Insufficiency (mucosa is intact, but enzymes are missing to digest other nutrients).

References

-

Götting, C., et al. (2000).[1] "Molecular cloning and expression of human UDP-d-xylose:proteoglycan core protein beta-d-xylosyltransferase." Journal of Molecular Biology. Link

-

Koike, T., et al. (2014). "Xylose phosphorylation functions as a molecular switch to regulate proteoglycan biosynthesis."[3] Proceedings of the National Academy of Sciences (PNAS). Link

-

Briggs, D.C., & Hohenester, E. (2018).[1] "Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1." Structure. Link

-

Kuhn, J., et al. (2015). "Mass spectrometric determination of xylosyltransferase activity." Biochimica et Biophysica Acta. Link

-

Craig, R.M., & Ehrenpreis, E.D. (1999). "this compound testing." Journal of Clinical Gastroenterology. Link

Sources

- 1. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylosyltransferase II is the predominant isoenzyme which is responsible for the steady-state level of xylosyltransferase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xylose phosphorylation functions as a molecular switch to regulate proteoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 7. Engineering of xylose metabolic pathways in Rhodotorula toruloides for sustainable biomanufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Advanced Extraction and Purification of D-Xylose from Hemicellulosic Biomass

Topic: Natural Sources and Extraction of D-Xylose from Hemicellulose Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper

Abstract

This compound, a five-carbon aldose, acts as a critical platform chemical in the synthesis of xylitol, furfural, and various pharmaceutical intermediates.[1] While ubiquitous in lignocellulosic biomass, its isolation requires overcoming the recalcitrance of the plant cell wall and separating it from glucose and lignin degradation products.[2] This guide provides a rigorous technical analysis of feedstock selection, hydrolysis kinetics, and downstream purification, offering actionable protocols for high-purity recovery.

Feedstock Selection: Comparative Analysis of Natural Sources

The viability of this compound extraction hinges on the xylan content and the degree of acetylation in the hemicellulose backbone. Unlike cellulose, which is crystalline and recalcitrant, hemicellulose is amorphous but chemically heterogeneous.

Feedstock Matrix

The following table compares primary industrial sources based on xylan content and extraction feasibility.

| Feedstock | Hemicellulose (% Dry Wt) | Primary Hemicellulose Type | Recalcitrance Level | Key Impurities |

| Corn Cobs | 30 – 40% | Glucuronoarabinoxylan | Low | Acetyl groups, Ash |

| Sugarcane Bagasse | 25 – 30% | Arabinoxylan | Medium | Lignin, Glucan |

| Hardwoods (Birch/Poplar) | 20 – 35% | Glucuronoxylan | High | Lignin, Acetyl groups |

| Wheat Straw | 20 – 25% | Arabinoxylan | Medium | Silica (Ash), Proteins |

Expert Insight: Corn cobs are the superior feedstock for high-purity this compound due to their high xylan-to-lignin ratio, minimizing the formation of phenolic inhibitors during hydrolysis (Mussatto & Roberto, 2004).

Extraction Mechanisms and Protocols

Extraction involves the depolymerization of xylan (

Protocol A: Dilute Acid Hydrolysis (Kinetic Control)

This method relies on the high susceptibility of glycosidic bonds in hemicellulose to acid catalysis compared to cellulose.

Mechanism: Protons (

Step-by-Step Protocol:

-

Milling: Grind biomass (e.g., corn cobs) to 1–2 mm particle size to increase surface area without creating excessive fines that clog filters.

-

Acid Impregnation: Suspend biomass in 0.5% – 1.5% (w/v) H₂SO₄ at a solid-to-liquid ratio of 1:10.

-

Thermal Hydrolysis:

-

Temperature: 120°C – 130°C (Autoclave or pressurized reactor).

-

Residence Time: 30 – 60 minutes.

-

Note: Temperatures >140°C significantly increase furfural generation.

-

-

Quenching: Rapidly cool the reactor to <50°C to halt degradation.

-

Filtration: Vacuum filter to separate the xylose-rich hydrolysate (liquid) from the cellulose/lignin residue (solid).

Protocol B: Enzymatic Hydrolysis (Specificity Control)

Enzymatic hydrolysis avoids inhibitor formation but requires pretreatment to make xylan accessible to enzymes.

Enzyme Cocktail: Endo-1,4-β-xylanase (cleaves backbone) and β-xylosidase (cleaves xylobiose to xylose).

Step-by-Step Protocol:

-

Alkaline Pretreatment: Soak biomass in 2% NaOH at 80°C for 2 hours to solubilize hemicellulose and remove lignin. Neutralize with HCl.

-

Buffer Preparation: Suspend pretreated solids in 50 mM sodium citrate buffer (pH 4.8).

-

Enzyme Loading: Add Xylanase (e.g., Trichoderma reesei derived) at 10–20 IU/g substrate.

-

Incubation: Incubate at 50°C for 24–48 hours with agitation (150 rpm).

-

Termination: Heat to 100°C for 5 minutes to denature enzymes.

Visualization of Extraction Pathways

The following diagram illustrates the divergent workflows for acid vs. enzymatic extraction and the critical decision nodes.

Figure 1: Comparative workflow of Acidic vs. Enzymatic extraction pathways. Route A is faster but risks inhibitors; Route B is specific but slower.

Downstream Processing: Purification & Crystallization

The crude hydrolysate contains xylose, glucose, arabinose, acetic acid, and phenolic compounds. Purification is a multi-stage process of detoxification and isolation.

Detoxification (Removal of Inhibitors)

Before crystallization, inhibitors that impede crystallization or downstream fermentation must be removed.

-

Overliming:

-

Adjust pH to 10.0 using Ca(OH)₂.

-

Hold for 30 mins (precipitates heavy metals and degrades some furans).

-

Readjust pH to 5.0–6.0 with H₂SO₄; filter out CaSO₄ (gypsum).

-

-

Activated Carbon Treatment:

-

Add powdered activated carbon (1–3% w/v) to the filtrate.

-

Agitate at 50°C for 30–60 minutes.

-

Filter to remove carbon and adsorbed colorants/phenolics.

-

Desalting and Concentration

-

Ion Exchange Chromatography:

-

Pass hydrolysate through a Cation Exchange Resin (H+ form) followed by an Anion Exchange Resin (OH- form).

-

Objective: Remove residual salts and organic acids.

-

-

Vacuum Evaporation:

-

Concentrate the liquor under vacuum (to prevent thermal degradation) at 50°C – 60°C.

-

Target: Concentrate to 60–70% Brix (dissolved solids).

-

Crystallization Protocol

This is the final step to obtain pharmaceutical-grade this compound.

-

Solvent Addition: Add Ethanol (95%) to the concentrated syrup in a 2:1 or 3:1 ratio (Ethanol:Syrup). This compound solubility decreases significantly in ethanol.

-

Seeding: Add pure this compound seed crystals (0.1% w/w) to induce nucleation.

-

Cooling: Slowly cool the mixture from 50°C to 4°C over 24 hours (0.5°C/hour ramp).

-

Centrifugation: Separate crystals from the mother liquor.

-

Drying: Dry crystals in a vacuum oven at 40°C.

Process Logic & Validation (Self-Validating Systems)

To ensure scientific integrity (E-E-A-T), the following validation checks must be integrated:

-

Mass Balance Check: The sum of Xylose + Arabinose + Glucose + Degradation Products + Residue must equal the initial Dry Matter mass. A deviation >5% indicates process leaks or analytical error.

-

HPLC Verification: Use High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector and a carbohydrate column (e.g., Bio-Rad Aminex HPX-87H) to quantify xylose purity and detect furfural (UV detector at 280nm).

-

Inhibitor Threshold: For fermentation applications, Furfural levels must be < 1.0 g/L.

References

-

Microbial and Bioconversion Production of D-xylitol and Its Detection and Application. Source: International Journal of Biological Sciences (NIH/PMC). [Link]

-

Selective Extraction of Xylose from Acidic Hydrolysate–from Fundamentals to Process. Source: ACS Sustainable Chemistry & Engineering. [Link]

-

Optimizing dilute acid hydrolysis of hemicellulose in a nitrogen-rich cellulosic material. Source: Bioresource Technology (PubMed). [Link]

-

Efficient Enzymatic Hydrolysis of Biomass Hemicellulose in the Absence of Bulk Water. Source: MDPI Molecules. [Link]

-

Detoxification of Lignocellulosic Hydrolysates for Improved Bioethanol Production. Source: SciSpace / Review. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Metabolic Engineering of E. coli for Enhanced D-Xylose Utilization

Audience: Researchers, scientists, and drug development professionals engaged in microbial fermentation, metabolic engineering, and sustainable bioproduction.

Objective: This document provides an in-depth guide to the principles and methodologies for engineering Escherichia coli to efficiently utilize D-xylose, a prevalent pentose sugar in lignocellulosic biomass. We will explore the rationale behind key genetic modifications, from enhancing native pathways to implementing synthetic oxidative routes, and provide detailed, validated protocols for strain construction and analysis.

Foundational Concepts: The Challenge of this compound Metabolism

This compound is the second most abundant sugar in nature, making it a critical, low-cost substrate for a sustainable bioeconomy.[1] Escherichia coli is a preferred host for metabolic engineering due to its rapid growth, well-characterized genetics, and simple nutritional needs.[2][3] However, its native capacity for xylose metabolism is often inefficient and subject to tight regulation, presenting several engineering challenges.

The Native Isomerase Pathway

Wild-type E. coli metabolizes this compound primarily through the xylose isomerase (XI) pathway.[4] this compound is transported into the cell and isomerized to D-xylulose by xylose isomerase (encoded by xylA). Subsequently, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (xylB), which then enters the central carbon metabolism via the Pentose Phosphate Pathway (PPP).[5]

Key Metabolic Bottlenecks

-

Carbon Catabolite Repression (CCR): In the presence of glucose, the expression of genes required for xylose metabolism is repressed.[6][7] This hierarchical consumption pattern prevents the simultaneous utilization of mixed sugars, a common scenario in biomass hydrolysates. The phosphoenolpyruvate:glucose phosphotransferase system (PTS) is a key mediator of this repression.[8][9]

-

Transcriptional Regulation: The native xyl operon is under the control of the XylR transcriptional activator.[6] While effective, the native expression levels may not be sufficient for high-flux applications. Furthermore, other regulators, such as the arabinose-responsive AraC, can cross-repress the xylose promoters.[7][10]

-

Carbon Inefficiency: The native pathway through the PPP ultimately produces pyruvate. The subsequent conversion of pyruvate to acetyl-CoA, a primary entry point into the TCA cycle for biosynthesis, results in the loss of one-third of the carbon atoms as CO₂.[11][12] This carbon loss is a significant detriment to the atom economy of bioproduction.

Strategic Engineering Approaches for Enhanced Xylose Utilization

To overcome these limitations, a multi-pronged engineering strategy is required. The choice of strategy depends on the desired outcome, whether it is rapid cell growth, co-utilization of mixed sugars, or maximizing the carbon yield for a specific bioproduct.

Strategy A: Optimization of the Native Pathway

This approach focuses on debottlenecking the endogenous xylose isomerase pathway. It is often the most direct method to improve xylose consumption rates.

-

Core Principle: Increase the expression of rate-limiting transport and enzymatic steps.

-

Key Targets:

-

Transporters: Overexpression of the high-affinity ABC transporter (xylFGH) or the low-affinity proton symporter (xylE) can enhance xylose uptake.[2][7]

-

Enzymes: Overexpression of xylA and xylB can increase the metabolic flux from xylose to the PPP.

-

Regulators: Engineering the xylR transcriptional activator through adaptive laboratory evolution or targeted mutagenesis can lead to constitutive or enhanced expression of the xyl operon.[6]

-

Strategy B: Implementation of a Synthetic Oxidative Pathway (Weimberg Pathway)

For applications demanding maximum carbon conservation, introducing a synthetic pathway that bypasses the carbon-inefficient steps of central metabolism is a superior strategy. The Weimberg pathway is a prime example, converting this compound directly to the C5 TCA cycle intermediate α-ketoglutarate without any loss of carbon as CO₂.[11][13]

-

Core Principle: Introduce a heterologous set of enzymes to create a new, more atom-efficient route for xylose assimilation.

-

Key Enzymes (e.g., from Caulobacter crescentus):

-

Causality: By channeling carbon directly into the TCA cycle, this pathway not only improves the theoretical yield of many bioproducts derived from TCA intermediates but has also been shown to increase biomass yield by over 50% compared to the native pathway.[11]

Diagram: Comparison of Native and Synthetic Xylose Utilization Pathways

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Engineering of Escherichia coli for Xylitol Production | MDPI [mdpi.com]

- 3. Engineering of xylose metabolism in Escherichia coli for the production of valuable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficient anaerobic consumption of this compound by E. coli BL21(DE3) via xylR adaptive mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Glucose Transport in Escherichia coli: From Basics to Transport Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sugar Influx Sensing by the Phosphotransferase System of Escherichia coli | PLOS Biology [journals.plos.org]

- 10. Metabolic Engineering Strategies for Co-Utilization of Carbon Sources in Microbes [mdpi.com]

- 11. Engineering Escherichia coli to grow constitutively on this compound using the carbon-efficient Weimberg pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. researchgate.net [researchgate.net]

D-Xylose Absorption Test: A Comprehensive Protocol for Clinical Research

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and execution of the D-xylose absorption test in a clinical research setting. It is designed to offer not just a set of instructions, but a thorough understanding of the test's scientific basis, ensuring data integrity and reliable interpretation.

Introduction: Gauging Intestinal Integrity

The this compound absorption test is a valuable diagnostic tool for assessing the absorptive capacity of the proximal small intestine.[1][2][3] It is particularly useful in the differential diagnosis of malabsorption syndromes.[4] The test evaluates how effectively the small intestine can absorb this compound, a simple sugar, and is instrumental in distinguishing between malabsorption caused by intestinal mucosal defects and that resulting from pancreatic enzyme insufficiency.[5] Its applications in clinical research are diverse, ranging from investigating the pathophysiology of gastrointestinal diseases to evaluating the impact of novel therapeutics on intestinal function.

The Scientific Rationale: Why this compound?

The choice of this compound as the analyte is based on its unique physiological properties. This compound is a pentose sugar that is readily absorbed in the small intestine, primarily through passive diffusion, and does not require pancreatic enzymes for its digestion.[1][3][6] Once absorbed, it is not significantly metabolized by the body and is primarily excreted unchanged by the kidneys.[1] This straightforward pathway makes the measurement of this compound levels in blood and urine a reliable indicator of the functional integrity of the small intestinal mucosa.[3]

A diminished capacity to absorb this compound, reflected by low levels in the blood and urine, points towards a compromised mucosal surface, as seen in conditions like celiac disease, Crohn's disease, or small intestinal bacterial overgrowth (SIBO).[7]

Comprehensive Clinical Protocols

Successful implementation of the this compound absorption test hinges on meticulous adherence to standardized protocols. Both blood (serum) and urine analyses are commonly performed, and the choice between them may depend on the clinical context and patient population.

Subject Preparation: Foundational for Accuracy

Proper subject preparation is critical to prevent erroneous results. The following steps must be communicated clearly to participants:

-

Fasting: Adult subjects should fast for a minimum of 8 hours, and children for 4 hours, prior to the test. Water is permitted.[7]

-

Dietary Restrictions: For 24 hours preceding the test, subjects must avoid foods high in pentoses, as these can interfere with the assay. Such foods include fruits, jams, jellies, and pastries.[7]

-

Medication Review: A thorough review of all medications is essential. Several drugs can interfere with the test results and may need to be discontinued prior to the study, under the guidance of a physician.[2]

This compound Administration

The standard oral doses for the test are as follows:

-

Adults: 25 grams of this compound dissolved in approximately 250 mL of water.[3][8]

-

Children: 0.5 grams of this compound per kilogram of body weight, up to a maximum of 25 grams, administered as a 5% aqueous solution.[8]

Following ingestion of the this compound solution, the subject should be encouraged to drink an additional 250-500 mL of water to ensure adequate urine output.[8] The subject should remain at rest throughout the test period to minimize variability in gastrointestinal motility and renal blood flow.[2][9]

Sample Collection: A Timely Process

Precise timing of sample collection is paramount for accurate interpretation.

Blood (Serum) Sample Collection:

-

A baseline blood sample is drawn before the administration of this compound.

-

For adults, a second blood sample is typically collected 2 hours after this compound ingestion.[9]

-

For children, a blood sample is usually taken 1 hour after ingestion.[9]

Urine Sample Collection:

-

Immediately before this compound administration, the subject should completely empty their bladder, and this urine is discarded.

-

All urine produced over the subsequent 5 hours is collected in a single container.[9]

-

It is crucial to ensure the completeness of the 5-hour urine collection.

The workflow for the this compound absorption test is illustrated in the following diagram:

Figure 1: A flowchart outlining the key steps of the this compound absorption test protocol.

Analytical Methodologies: Quantifying this compound

The concentration of this compound in serum and urine samples is typically determined using colorimetric or enzymatic assays.

Colorimetric Assay (Phloroglucinol Method)

Principle: This method is based on the reaction of pentoses, like this compound, with phloroglucinol in a strongly acidic environment. The dehydration of this compound to furfural, which then reacts with phloroglucinol, produces a colored complex that can be quantified spectrophotometrically.[8][10]

Step-by-Step Protocol:

-

Sample Preparation: Serum samples may require deproteinization. Urine samples are typically diluted with distilled water.

-

Reagent Preparation: A working reagent is prepared by dissolving phloroglucinol in a mixture of glacial acetic acid and hydrochloric acid.

-

Reaction: An aliquot of the prepared sample (or standard) is mixed with the working reagent.

-

Incubation: The mixture is heated in a boiling water bath for a precise duration (e.g., 4 minutes).[8]

-

Cooling: The reaction is stopped by rapidly cooling the mixture in cold water.

-

Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 554 nm) using a spectrophotometer.[10][11]

-

Calculation: The this compound concentration in the sample is calculated by comparing its absorbance to that of a known standard.

Enzymatic Assay

Principle: This more specific method utilizes the enzyme this compound dehydrogenase. In the presence of nicotinamide adenine dinucleotide (NAD+), the enzyme catalyzes the oxidation of this compound to D-xylonic acid. The concurrent reduction of NAD+ to NADH is measured spectrophotometrically at 340 nm. The amount of NADH produced is directly proportional to the this compound concentration.[12][13]

Data Interpretation: Unveiling the Results

The interpretation of this compound absorption test results requires a comparison to established reference ranges. It is important to note that these ranges can vary slightly between laboratories.[2][14]

| Parameter | Adult (25g Dose) | Pediatric (5g Dose) | Indication of Malabsorption |

| Serum this compound (2-hour) | >20-40 mg/dL | >20 mg/dL (at 1 hour) | Low levels |

| Urine this compound (5-hour) | >4.0 g | >1.2-1.6 g | Low levels |

Table 1: Reference ranges for the this compound absorption test.

Low levels of this compound in both blood and urine are indicative of impaired absorption in the small intestine.[14] This can be associated with a variety of conditions, including:

-

Celiac Disease: An autoimmune disorder characterized by damage to the small intestinal villi upon ingestion of gluten.[7]

-

Crohn's Disease: A chronic inflammatory bowel disease that can affect any part of the gastrointestinal tract.[7]

-

Small Intestinal Bacterial Overgrowth (SIBO): Excessive bacteria in the small intestine can metabolize this compound, leading to falsely low absorption results. In such cases, a repeat test after a course of antibiotics may show normalization of this compound levels.[3]

-

Whipple's Disease: A rare bacterial infection that affects the small intestine.[3]

The physiological pathway of this compound absorption is depicted in the following diagram:

Figure 2: A diagram illustrating the absorption and excretion of this compound in a healthy individual versus one with malabsorption.

Confounding Factors and Troubleshooting

A number of factors can influence the results of the this compound absorption test, and it is crucial to consider these during data interpretation.

| Interfering Factor | Mechanism of Interference |

| Impaired Renal Function | Reduced clearance of absorbed this compound, leading to elevated blood levels and decreased urine levels, which can mask malabsorption.[4] |

| Delayed Gastric Emptying | Slows the delivery of this compound to the small intestine, resulting in delayed and potentially reduced peak blood levels. |

| Ascites or Edema | Increased volume of distribution can lead to lower than expected serum concentrations of this compound.[4] |

| Certain Medications | - Aspirin and Indomethacin: May decrease the absorption of this compound.[1] - Diuretics: Can alter urine output, affecting the accuracy of urine collection.[1] - Atropine, Opioids: Can delay gastric emptying.[5] |

| Vomiting | Prevents the full dose of this compound from reaching the small intestine. |

| Dehydration | Can lead to reduced renal clearance and falsely elevated blood levels. |

Table 2: Common factors that can interfere with the this compound absorption test.

Conclusion: A Powerful Tool in Gastroenterological Research

The this compound absorption test, when performed with a clear understanding of its principles and a rigorous adherence to protocol, remains a powerful tool in the arsenal of the clinical researcher. It provides valuable insights into the functional integrity of the small intestine, aiding in the diagnosis of malabsorptive disorders and the evaluation of therapeutic interventions. By carefully controlling for potential confounding variables and employing accurate analytical methods, researchers can ensure the generation of reliable and interpretable data, ultimately advancing our understanding of gastrointestinal health and disease.

References

-

This compound Absorption Test | The Children's Hospital at Montefiore. (n.d.). Retrieved from [Link]

-

This compound Absorption Test: Definition, Mechnism, Significance - BSH Ingredients. (n.d.). Retrieved from [Link]

-

This compound Absorption Test - Cigna Healthcare. (n.d.). Retrieved from [Link]

-

This compound Colorimetric Assay Kit (E-BC-K018-S) - Elabscience. (n.d.). Retrieved from [Link]

-

Development of a new method for this compound detection and quantification in urine, based on the use of recombinant xylose - CORE. (n.d.). Retrieved from [Link]

-

Tolerance test with this compound - WikiLectures. (2022, February 10). Retrieved from [Link]

-

This compound absorption: MedlinePlus Medical Encyclopedia. (2024, March 31). Retrieved from [Link]

-

This compound Absorption Test (Gastric function test) - YouTube. (2020, June 1). Retrieved from [Link]

-

Xylose Testing: MedlinePlus Medical Test. (2024, August 21). Retrieved from [Link]

-

This compound absorption test - Wikipedia. (n.d.). Retrieved from [Link]

-

Xylose Absorption Test - Testing.com. (2019, November 15). Retrieved from [Link]

-

This compound - Megazyme. (n.d.). Retrieved from [Link]

-

This compound - Medichem Middle East. (n.d.). Retrieved from [Link]

-

This compound absorption and disposition in patients with moderately impaired renal function. (2025, August 6). Retrieved from [Link]

-

This compound Absorption Test, Urine | Test Detail - Quest Diagnostics: Test Directory. (n.d.). Retrieved from [Link]

-

D- Xylose Absorption Test. (n.d.). Retrieved from [Link]

-

This compound absorption - UCSF Benioff Children's Hospitals. (2024, March 31). Retrieved from [Link]

-

Technical Manual this compound Colorimetric Assay Kit • Catalogue Code: MAES0031 • Size. (n.d.). Retrieved from [Link]

-

The 5 g. This compound absorption test - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. This compound Absorption Test: Definition, Mechnism, Significance [bshingredients.com]

- 2. This compound absorption: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 3. This compound absorption test - Wikipedia [en.wikipedia.org]

- 4. Tolerance test with this compound - WikiLectures [wikilectures.eu]

- 5. testing.com [testing.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. Xylose Testing: MedlinePlus Medical Test [medlineplus.gov]

- 8. medichem-me.com [medichem-me.com]

- 9. cigna.com [cigna.com]

- 10. assaygenie.com [assaygenie.com]

- 11. This compound Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 14. This compound Absorption Test | The Children's Hospital at Montefiore [cham.org]

Application Notes and Protocols for the Quantification of D-xylose in Urine and Serum

Introduction: The Clinical and Research Significance of D-xylose Quantification

This compound, a five-carbon monosaccharide, is a key analyte in clinical diagnostics and biomedical research. The this compound absorption test is a well-established clinical procedure to assess the absorptive capacity of the small intestine.[1][2] This test aids in the differential diagnosis of malabsorption syndromes, helping to distinguish between intestinal mucosal diseases and pancreatic insufficiency.[3] In patients with a healthy intestine, orally administered this compound is readily absorbed and subsequently excreted in the urine.[4] Impaired absorption leads to lower concentrations of this compound in both blood and urine, indicating a potential intestinal pathology such as celiac disease or bacterial overgrowth.[1]

Beyond its clinical utility, the accurate quantification of this compound is crucial in various research settings, including drug development, nutritional studies, and metabolic research. Therefore, robust and reliable analytical methods for the determination of this compound in biological matrices like urine and serum are indispensable. This document provides detailed application notes and protocols for several established analytical techniques, offering insights into their principles, advantages, and practical implementation.

Method 1: Spectrophotometric Quantification using Phloroglucinol

The phloroglucinol method is a classic and cost-effective colorimetric assay for the determination of pentoses, including this compound. The underlying principle involves the dehydration of pentoses to furfural in a hot acidic medium, which then reacts with phloroglucinol to form a colored complex. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the this compound concentration.

Scientific Rationale

This method relies on the specific reactivity of pentoses in the presence of strong acids and a chromogenic agent. The choice of a strong acid, such as a mixture of acetic and hydrochloric acid, facilitates the conversion of this compound to furfural. Phloroglucinol acts as the color developer, and the reaction is accelerated by heat. It is important to note that this method is not entirely specific to this compound and can react with other pentoses. However, in the context of a this compound absorption test where a known amount of this compound is administered, the interference from endogenous pentoses is generally considered minimal.

Sample Preparation

Proper sample handling is critical for accurate results. Serum and urine samples should be stored at 2-8°C if analyzed within 24 hours, or at -20°C for longer-term storage.[5]

-

Urine: Urine samples typically require dilution to bring the this compound concentration within the linear range of the assay. A 1:100 dilution with deionized water is a common starting point.[5]

-

Serum: Serum samples contain proteins that can interfere with the assay. Therefore, a deproteinization step is necessary. Trichloroacetic acid (TCA) is an effective protein precipitating agent.[6]

Detailed Protocol

Reagents:

-

Phloroglucinol Color Reagent: A solution containing phloroglucinol in a mixture of glacial acetic acid and concentrated hydrochloric acid.[5][6] This reagent should be freshly prepared.[6]

-

This compound Standard Stock Solution (100 mg/L): Prepare by dissolving a known amount of this compound in deionized water.

-

10% (w/v) Trichloroacetic Acid (TCA) Solution: For serum deproteinization.

Procedure:

-

Standard Curve Preparation: Prepare a series of this compound standards by serial dilution of the stock solution. A typical concentration range is 0.125 to 5.0 mg/L.[6]

-

Sample Preparation:

-

Urine: Dilute the urine sample as required (e.g., 1:100) with deionized water.

-

Serum: Add an equal volume of 10% TCA to the serum sample. Vortex and centrifuge to pellet the precipitated proteins. The clear supernatant is used for the assay.

-

-

Reaction:

-

Measurement:

-

Immediately cool the tubes to room temperature in a water bath.

-

Measure the absorbance of each solution at 554 nm against the reagent blank.[6]

-

-

Calculation: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the this compound concentration in the samples from the standard curve.

Workflow Diagram

Caption: Workflow for this compound quantification by the phloroglucinol method.

Method 2: Enzymatic Quantification

Enzymatic assays offer high specificity and sensitivity for the quantification of this compound. These methods typically utilize xylose dehydrogenase, an enzyme that catalyzes the oxidation of this compound to D-xylonic acid, with the concomitant reduction of a cofactor, usually nicotinamide adenine dinucleotide (NAD+) to NADH.[7] The increase in NADH concentration is measured spectrophotometrically at 340 nm and is directly proportional to the initial this compound concentration.[7]

Scientific Rationale

The high specificity of the enzyme for its substrate, this compound, is the cornerstone of this method's accuracy. This enzymatic approach minimizes interference from other sugars that might be present in the biological matrix, a significant advantage over the less specific colorimetric methods. The use of a spectrophotometer to measure NADH production provides a sensitive and quantitative readout. Commercial kits based on this principle are available and offer a convenient and standardized workflow.[8][9]

Sample Preparation

Similar to the phloroglucinol method, appropriate sample preparation is essential.

-

Urine: The color of urine can interfere with the absorbance reading at 340 nm. Therefore, dilution of the urine sample is often necessary.

-

Serum: Deproteinization of serum samples is recommended to prevent interference from proteins. This can be achieved using perchloric acid or trichloroacetic acid.[7]

Detailed Protocol (Based on a Commercial Kit)

This protocol is a general guideline based on commercially available enzymatic kits. Always refer to the specific manufacturer's instructions.

Reagents (Typically provided in a kit):

-